molecular formula C3H8ClNaO5S B130067 3-Chloro-2-hydroxy-1-propanesulfonic acid sodium salt hydrate CAS No. 143218-48-8

3-Chloro-2-hydroxy-1-propanesulfonic acid sodium salt hydrate

Cat. No. B130067
M. Wt: 214.6 g/mol
InChI Key: ZPFGAXXLEFTBEU-UHFFFAOYSA-M
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Description

3-Chloro-2-hydroxy-1-propanesulfonic acid sodium salt hydrate is a novel anionic agent . It has a linear formula of ClCH2CH(OH)CH2SO3Na · xH2O and a molecular weight of 196.59 (anhydrous basis) .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2-hydroxy-1-propanesulfonic acid sodium salt hydrate can be represented by the SMILES string O.[Na+].OC(CCl)CS([O-])(=O)=O . The compound has 4 hydrogen bond acceptors and 2 hydrogen bond donors .


Chemical Reactions Analysis

3-Chloro-2-hydroxy-1-propanesulfonic acid sodium salt hydrate has been used to prepare negatively charged probe particles to investigate the effect of nanoporosity of cellulosic fibers on their streaming potential and their interactions with cationic polyelectrolytes .


Physical And Chemical Properties Analysis

The compound has a melting point of 256 °C (dec.) (lit.) . It has a density of 1.6±0.1 g/cm3 and a molar volume of 105.9±3.0 cm3 . The compound also has a polar surface area of 83 Å2 and a polarizability of 12.9±0.5 10-24 cm3 .

Scientific Research Applications

Synthesis and Material Applications

  • Synthesis of Functional Materials : 3-Chloro-2-hydroxy-1-propanesulfonic acid sodium salt is used in the synthesis of Oxiranemethanesulfonic acid sodium salt, which can produce various functional materials due to its molecular structure containing both epoxy and hydrophilic sulfonate groups. These materials include gelling agents, gelatinizers, emulsifiers, photosensitive materials, and dye-protective agents (Chen Zheng-guo, 2005).

Chemical Modifications and Surface Active Properties

  • Modification of Cotton : Propane sultone, closely related to 3-Chloro-2-hydroxy-1-propanesulfonic acid, has been used to react with sodium cellulosate in nonaqueous solvents, altering the cotton's properties and resulting in fabrics with higher sulfur contents (T. L. Ward, R. R. Benerito, R. Berni, 1972).

  • Surfactant Synthesis and Properties : It is used in the synthesis of amphiphilic copolymers which show significant surface activity. These copolymers are characterized by solubility in polar and non-polar solvents, critical micelle concentration, and minimum surface tension measurements (G. Qing, 2006).

Nanotechnology and Biomimetics

  • Nanoparticle Functionalization : It has been used in aqueous procedures to create multivalent displays of sulfonated ligands on cellulose nanocrystals (CNCs), potentially applicable in nanomedicine, particularly in viral inhibition. This method involves the reaction of epoxides and isothiocyanates with amines under alkaline conditions (J. Zoppe, Leena‐Sisko Johansson, J. Seppälä, 2015).

Starch Modification and Applications

  • Starch Derivatives for Enhanced Properties : A derivative with 3-propanesulfonic-2-hydroxy substituents was prepared to improve the properties of oxidized cassava starch, enhancing its stability, adhesion to fibers, and film performances. This derivative showed potential applications in cotton and PLA sizing (Li Wei, Jie Wu, Dayin Hou, 2019).

Safety And Hazards

The compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

sodium;3-chloro-2-hydroxypropane-1-sulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClO4S.Na.H2O/c4-1-3(5)2-9(6,7)8;;/h3,5H,1-2H2,(H,6,7,8);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFGAXXLEFTBEU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)O)S(=O)(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635410
Record name Sodium 3-chloro-2-hydroxypropane-1-sulfonate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-hydroxy-1-propanesulfonic acid sodium salt hydrate

CAS RN

143218-48-8
Record name Sodium 3-chloro-2-hydroxypropane-1-sulfonate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2-hydroxy-1-propanesulfonic acid sodium salt hydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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